N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
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Description
This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a thiophene ring, a carboxamide group, and a fluorophenyl group . Pyrazoles are known for their wide range of biological activities such as antimicrobial, antiviral, anticancer, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions. For instance, the synthesis of fluorinated pyrazoles typically involves a one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. Unfortunately, without specific data, it’s difficult to provide a detailed analysis of the molecular structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the carboxamide group might undergo hydrolysis, and the pyrazole ring might participate in various substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. These properties could include solubility, melting point, boiling point, and reactivity .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O4S/c23-15-6-8-17(9-7-15)27-21(18-12-32(30,31)13-19(18)25-27)24-22(29)14-10-20(28)26(11-14)16-4-2-1-3-5-16/h1-9,14H,10-13H2,(H,24,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIOMNBNGDMONO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=C4CS(=O)(=O)CC4=NN3C5=CC=C(C=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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